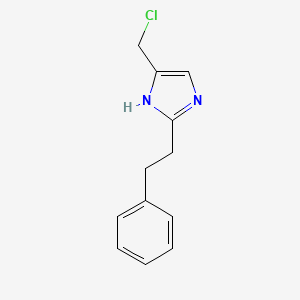

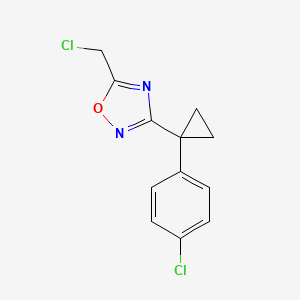

5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar bicyclic amino acids, including variations of the (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid, involves multiple steps that may include cyclopropanation, optical resolution, and diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013). Another approach highlighted the importance of controlling the stereoselectivity of certain synthesis steps, such as cyclopropanation, to achieve the desired stereoisomers (Gan et al., 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been detailed through X-ray crystallography, revealing important insights into their conformation and stereochemistry. For example, studies have shown how the placement of N-Boc-amino groups affects the conformational locking of molecules, providing a basis for the structural analysis of (1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives (Vorberg et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their unique bicyclic structures, which impact their participation in various chemical reactions. The structure facilitates selective functionalization, cycloaddition reactions, and serves as a core for conformationally locked pharmacophores, as seen in the synthesis of glutamic acid analogs (Hart & Rapoport, 1999).

Aplicaciones Científicas De Investigación

Antitumor Activity

Imidazole derivatives have been extensively studied for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole have shown potential in preclinical testing stages for new antitumor drugs. These structures are intriguing for both drug development and the synthesis of compounds with varied biological properties (Iradyan, Arsenyan, Stepanyan, & Iradyan, 2009).

Biological Activities of 5-Oxo-Imidazolones

The 5-oxo-imidazolone structure, a 5-member ring system with significant biological potency, highlights the importance of imidazole derivatives in modern drug discovery. These derivatives exhibit a wide range of biological activities, emphasizing the utility of imidazole rings in pharmacological research (Yellasubbaiah, Velmurugan, & Nagasudha, 2021).

Design of p38α MAP Kinase Inhibitors

Imidazole scaffolds are key in designing selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. The research has focused on the synthesis and activity studies of these inhibitors, showcasing the therapeutic potential of imidazole derivatives in treating inflammatory conditions (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Therapeutic Versatility of Imidazo[2,1-b]-thiazoles

The imidazo[2,1-b]thiazole moiety, another derivative of imidazole, has been reviewed for its extensive pharmacological activities, demonstrating the compound's versatility in medicinal chemistry. This highlights the potential for designing new therapeutic agents based on the imidazole structure (Shareef, Khan, Babu, & Kamal, 2019).

Antimicrobial Activities

Imidazole compounds are known for their antimicrobial properties, serving as raw materials in manufacturing anti-fungal drugs and as intermediaries in synthesizing some pesticides and insecticides. This underscores the role of imidazole derivatives in addressing microbial resistance and the synthesis of new antimicrobial agents (2022).

Propiedades

IUPAC Name |

5-(chloromethyl)-2-(2-phenylethyl)-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-8-11-9-14-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPSQYPITKVYDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC=C(N2)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(2-phenylethyl)-1H-imidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4-Difluorophenyl)hydrazinylidene]propanoic acid](/img/structure/B1142687.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)

![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)

![(4R)-2,2-Dimethyl-4-[(1S)-1-[(phenylmethyl)amino]-2-propen-1-yl]-3-oxazolidinecarboxylic Acid 1,1-Di](/img/no-structure.png)